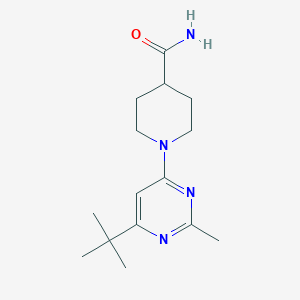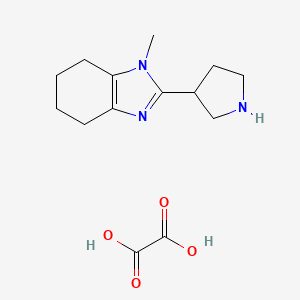![molecular formula C21H25N3O3S2 B6434864 2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1286697-15-1](/img/structure/B6434864.png)
2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Synthesis, which involves the condensation of primary amines with 1,4-diketones . Another method involves the reaction of α-amino acids with α-haloketones .Molecular Structure Analysis
The pyrrole ring in the compound contributes to its aromaticity. The lone pair of electrons on the nitrogen atom is part of the aromatic system and is delocalized into the ring, increasing the compound’s stability .Chemical Reactions Analysis
Pyrrole is reactive towards electrophilic aromatic substitution, because the electron density of the aromatic system is increased by the nitrogen lone pair. It’s more reactive than benzene towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. For example, the presence of a sulfamoyl group (-SO2NH2) could potentially increase the water solubility of the compound .Wirkmechanismus
Target of Action
AKOS024522672, also known as SR-01000925502, VU0524091-1, F5854-3143, SR-01000925502-1, or 2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide, is a voltage-dependent anion channel (VDAC) inhibitor . The primary target of this compound is the VDAC, which plays a crucial role in controlling the passage of ions and other metabolites across the mitochondrial membrane .
Mode of Action
AKOS024522672 interacts with its target, the VDAC, and reduces channel conductance . This interaction inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The compound’s mode of action is primarily through the inhibition of these processes.
Result of Action
The molecular and cellular effects of AKOS024522672’s action primarily involve the inhibition of VDAC, leading to the disruption of normal mitochondrial function . This disruption can prevent the release of cytochrome C from mitochondria, thereby inhibiting apoptosis . These effects can have significant implications in various pathological conditions where apoptosis plays a key role.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-16(2)21(25)22-17-8-10-20(11-9-17)29(26,27)24(15-19-7-5-13-28-19)14-18-6-4-12-23(18)3/h4-13,16H,14-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLRODIPODPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CN2C)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B6434784.png)
![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)

![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)

![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)
![4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434829.png)
![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6434848.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434887.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)